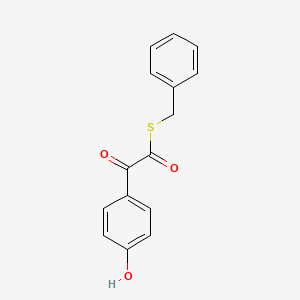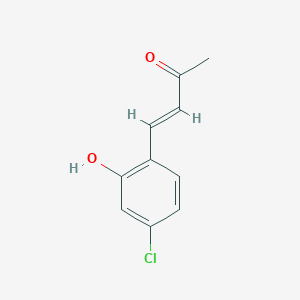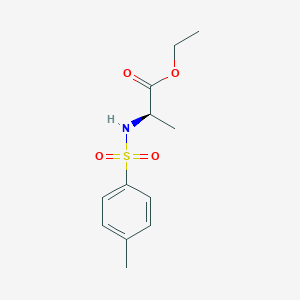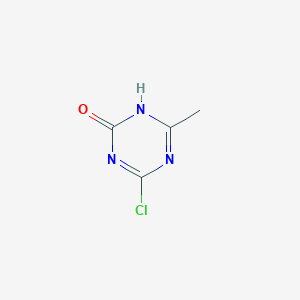
2-Amino-2-isopropyl-4-phosphonobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-isopropyl-4-phosphonobutanoic acid is an organic compound with the molecular formula C7H16NO5P It is a derivative of aminophosphonic acids, which are known for their structural similarity to amino acids but with a phosphonic acid group replacing the carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-isopropyl-4-phosphonobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-butanediol and chlorosulfonic acid.
Reaction Steps: The process involves multiple steps, including the formation of intermediate compounds through reactions such as esterification, nitrile formation, and reduction.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-isopropyl-4-phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-isopropyl-4-phosphonobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-isopropyl-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site. Additionally, it can bind to receptors and modulate their activity, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-phosphonobutanoic acid: Another aminophosphonic acid with similar structural features.
Phosphinothricin: A phosphonic acid derivative used as a herbicide.
Uniqueness
2-Amino-2-isopropyl-4-phosphonobutanoic acid is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This structural variation can lead to different reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H16NO5P |
|---|---|
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
2-amino-3-methyl-2-(2-phosphonoethyl)butanoic acid |
InChI |
InChI=1S/C7H16NO5P/c1-5(2)7(8,6(9)10)3-4-14(11,12)13/h5H,3-4,8H2,1-2H3,(H,9,10)(H2,11,12,13) |
InChI-Schlüssel |
SEMVEWVPZIKTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCP(=O)(O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)



![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)





![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
